

PF-04753299 stock solution preparation and concentration

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Compound Focus: PF-04753299

Cat. No.: S539120

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Chemical Profile & Stock Solution Preparation

PF-04753299 is a potent and selective inhibitor of the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase), which is a promising antibiotic target in Gram-negative bacteria [1] [2] [3].

Key Properties:

- **CAS Number:** 1289620-49-0 [1] [3] [4]
- **Molecular Formula:** C₁₈H₂₁NO₄S [1] [3]
- **Molecular Weight:** 347.43 g/mol [3] [4]
- **Purity:** ≥98% [1]
- **Physical Form:** White to off-white or light brown powder [1] [3]

Stock Solution Preparation Protocol

- **Calculating Mass:** Determine the mass of **PF-04753299** needed to achieve your desired stock concentration and volume. The provided table can help you calculate common concentrations.
- **Reconstitution:** Dissolve the powder in high-quality, **newly opened DMSO** to the final volume [1] [3]. The compound is clearly soluble at **20 mg/mL** in DMSO, which is equivalent to 57.57 mM [1] [3].
- **Sonication and Warming:** Brief sonication and warming in a water bath (not exceeding 37°C) may be used to ensure the powder is fully dissolved and the solution is clear [3].
- **Aliquoting:** Immediately after preparation, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to moisture, as DMSO is hygroscopic [3].
- **Storage:** Store the aliquots at **-80°C** for long-term storage (up to 6 months) or at **-20°C** for short-term use (up to 1 month) [3].

The table below summarizes the preparation of different stock concentrations:

Target Concentration	Mass to Dissolve (per 1 mL of DMSO)	Molar Equivalent
20 mg/mL	20 mg	57.57 mM
10 mg/mL	10 mg	28.78 mM
5 mg/mL	5 mg	14.39 mM

Experimental Application & Bioactivity Data

In biological assays, **PF-04753299** is typically dissolved in DMSO, with the final concentration of DMSO in the assay buffer kept low (e.g., 0.5-1%) to avoid solvent toxicity.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The table below summarizes the MIC90 values (minimum concentration to inhibit 90% of strains) of **PF-04753299** against various Gram-negative bacteria [3]:

Bacterial Species	MIC90 Value
<i>Escherichia coli</i>	2 µg/mL
<i>Pseudomonas aeruginosa</i>	4 µg/mL
<i>Klebsiella pneumoniae</i>	16 µg/mL

Additional research shows that the potency of **PF-04753299** can be influenced by bacterial efflux pumps. One study reported an MIC of **1 µg/mL** for *E. coli* W3110 in M9 minimal medium, but this value decreased by 8-10 times in an isogenic strain lacking the TolC efflux pump [2].

Key Experimental Protocols

Here are detailed methodologies for common experiments involving **PF-04753299**.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This broth microdilution method determines the lowest concentration of **PF-04753299** that prevents visible bacterial growth.

- **Materials:**
 - Cation-adjusted Mueller-Hinton Broth (CAMHB)
 - Sterile DMSO
 - Log-phase bacterial culture (e.g., *E. coli*, *P. aeruginosa*)
 - 96-well microtiter plate
- **Procedure:**
 - Prepare a stock solution of **PF-04753299** in DMSO.
 - Perform a two-fold serial dilution of the compound in CAMHB across the 96-well plate. Include a growth control (broth with bacteria and DMSO, no compound) and a sterility control (broth only).
 - Dilute the log-phase bacterial culture to approximately 5×10^5 CFU/mL in CAMHB.
 - Inoculate each well of the dilution series with the standardized bacterial suspension.
 - Incubate the plate at 37°C for 16-20 hours.
 - The MIC is the lowest concentration of **PF-04753299** that completely inhibits visible growth.
- **Technical Note:** Ensure the final concentration of DMSO in all test wells is $\leq 1\%$ (v/v) to avoid affecting bacterial growth [2].

Protocol 2: In vitro LpxC Enzyme Inhibition Assay

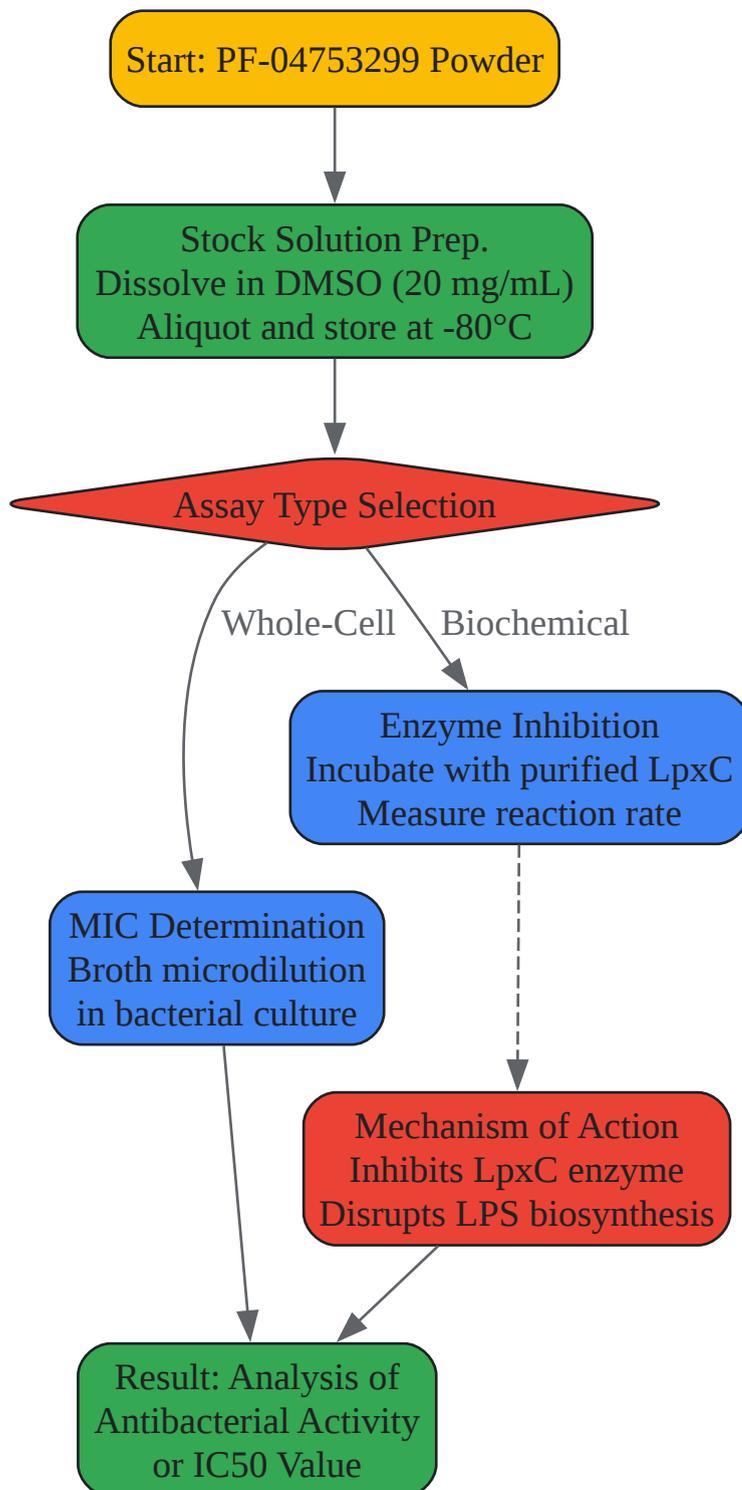
This assay measures the direct inhibitory activity of **PF-04753299** on purified LpxC enzyme.

- **Materials:**
 - Purified, recombinant LpxC enzyme
 - LpxC substrate (e.g., UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine)
 - Assay buffer
 - Positive control inhibitor (e.g., CHIR-090)
- **Procedure:**
 - Pre-incubate purified LpxC with varying concentrations of **PF-04753299** (or DMSO for control) in assay buffer for a set time.
 - Initiate the enzymatic reaction by adding the substrate.
 - Monitor the reaction in real-time using a method suitable for the detection of the deacetylated product.
 - Calculate the rate of reaction for each concentration of **PF-04753299**.

- Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) by fitting the data to a dose-response curve. One supplier reports an IC₅₀ of **1.37 nM** for **PF-04753299** [4].

Workflow & Mechanism of Action

The following diagram illustrates the experimental workflow for preparing and using **PF-04753299** in antibacterial studies, and its mechanism of action.



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Critical Handling & Storage Notes

- **Controlled Substance:** Please note that one supplier lists this product as a "controlled substance" that may not be available for sale in all territories [3].
- **Hygroscopic DMSO:** The solubility of the product is significantly impacted by hygroscopic DMSO. Always use a newly opened bottle for stock solution preparation [3].
- **Stability:** Repeated freeze-thaw cycles can lead to compound degradation and loss of activity. Preparing single-use aliquots is highly recommended [3].
- **Inactive Controls:** Always include vehicle controls (DMSO at the same concentration used in treated samples) in your experiments to account for any non-specific effects of the solvent [2].

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References

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